Mivebresib's Binding Affinity for BRD4 vs. BRD2/3: A Technical Guide
Mivebresib's Binding Affinity for BRD4 vs. BRD2/3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mivebresib (ABBV-075) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which has demonstrated significant therapeutic potential in various oncological indications. This technical guide provides an in-depth analysis of the binding affinity of mivebresib for the first bromodomain (BD1) and second bromodomain (BD2) of BRD2, BRD3, and BRD4. It details the experimental methodologies used to determine these binding affinities and illustrates the relevant biological pathways and experimental workflows.
Introduction to Mivebresib and BET Bromodomains
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[1] They recognize and bind to acetylated lysine residues on histone tails and transcription factors, thereby recruiting transcriptional machinery to specific genomic locations.[1] This activity is critical for the expression of key oncogenes such as c-Myc, making BET proteins attractive targets for cancer therapy. Mivebresib is a pan-BET inhibitor that competitively binds to the acetyl-lysine binding pockets of BET bromodomains, disrupting their function.[2]
Quantitative Binding Affinity of Mivebresib
The binding affinity of mivebresib for the bromodomains of BRD2, BRD3, and BRD4 has been extensively characterized using various biochemical assays. The data consistently show that mivebresib binds with high affinity to BRD2 and BRD4, while exhibiting a lower affinity for BRD3.
| Target Bromodomain | Binding Affinity (Ki, nM) |
| BRD2 | 1 - 2.2 |
| BRD3 | 12.2 |
| BRD4 | 1 - 2.2 |
| Table 1: Summary of Mivebresib (ABBV-075) binding affinities for BET bromodomains. Data compiled from multiple sources indicating high affinity for BRD2 and BRD4, with approximately 10-fold weaker potency for BRD3.[3][4] |
Experimental Protocols
The determination of mivebresib's binding affinities relies on robust and sensitive biochemical assays. The primary methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC), with broader selectivity profiling often performed using the BromoScan™ platform.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This competitive binding assay is a common method for quantifying the interaction between a test compound and a target protein.
Principle: The assay measures the disruption of the interaction between a biotinylated histone H4 peptide and the bromodomain of interest (BRD2, BRD3, or BRD4) by the inhibitor, mivebresib. The bromodomain protein is tagged with glutathione S-transferase (GST) and is detected by a Europium-labeled anti-GST antibody (donor fluorophore). The biotinylated histone peptide is detected by streptavidin-XL665 (acceptor fluorophore). When in close proximity, excitation of the Europium donor leads to energy transfer to the acceptor, resulting in a FRET signal. Mivebresib competes with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagents:
-
Recombinant human BRD2, BRD3, or BRD4 (GST-tagged)
-
Biotinylated histone H4 peptide
-
LanthaScreen™ Eu-anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Mivebresib (serially diluted)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
-
Procedure:
-
Add assay buffer, mivebresib at various concentrations, and the respective bromodomain protein to a 384-well plate.
-
Incubate for 15 minutes at room temperature.
-
Add a pre-mixed solution of the biotinylated histone H4 peptide, Eu-anti-GST antibody, and streptavidin-XL665.
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, with excitation at 340 nm and emission at 620 nm (Europium) and 665 nm (XL665).
-
-
Data Analysis:
-
The ratio of the acceptor signal (665 nm) to the donor signal (620 nm) is calculated.
-
IC50 values are determined by plotting the signal ratio against the logarithm of the mivebresib concentration and fitting the data to a four-parameter logistic equation.
-
Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.
Principle: A solution of mivebresib is titrated into a solution containing the target bromodomain protein. The heat released or absorbed during the binding event is measured. The resulting data are used to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Detailed Protocol:
-
Reagents:
-
Purified recombinant human BRD2, BRD3, or BRD4
-
Mivebresib
-
Dialysis Buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl)
-
-
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer. Dissolve mivebresib in the final dialysis buffer.
-
Load the protein solution into the sample cell of the ITC instrument and the mivebresib solution into the injection syringe.
-
Perform a series of small injections of mivebresib into the protein solution while monitoring the heat changes.
-
A control experiment is performed by injecting mivebresib into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
The heat per injection is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (Kd, n, ΔH).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving BET proteins and the general workflows for the binding assays described.
Caption: BET protein (BRD4) signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Co-clinical Modeling of the Activity of the BET Inhibitor Mivebresib (ABBV-075) in AML | In Vivo [iv.iiarjournals.org]
- 3. Discovery of N-(4-(2,4-Difluorophenoxy)-3-(6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-4-yl)phenyl)ethanesulfonamide (ABBV-075/Mivebresib), a Potent and Orally Available Bromodomain and Extraterminal Domain (BET) Family Bromodomain Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
